molecular formula C12H16N2O2 B2903338 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903046-78-5

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2903338
CAS No.: 1903046-78-5
M. Wt: 220.272
InChI Key: WPQIPASBSJBARQ-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound of interest in scientific research and development. This molecule features a pyrrolidine ring linked to a 5-methylpyridin-2-yl group via an ether oxygen, and terminated with an acetyl group. This specific structure suggests potential for its use as a key intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical applications . Compounds with pyrrolidine and pyridine motifs are often explored for their potential biological activities and their role in medicinal chemistry campaigns . Researchers may investigate its mechanism of action in various biological assays, focusing on its interaction with specific enzymatic or cellular targets. This product is provided as a high-purity material to ensure consistent and reliable results in a laboratory setting. It is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-3-4-12(13-7-9)16-11-5-6-14(8-11)10(2)15/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQIPASBSJBARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, where an acylating agent reacts with the pyrrolidine ring.

    Attachment of the 5-Methylpyridin-2-yloxy Group: The final step involves the substitution reaction where the 5-methylpyridin-2-yloxy group is attached to the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of ethanone derivatives. Key comparisons include:

Pyridine-Based Ethanones
  • 1-(5-Methylpyridin-2-yl)ethanone (CAS 5308-63-4): Structural Features: Lacks the pyrrolidine ring but retains the 5-methylpyridin-2-yl group. Properties: Higher lipophilicity (logP ~1.8) due to the absence of a polar pyrrolidine group. Relevance: Serves as a simpler analogue for studying pyridine substituent effects .
  • 1-(4-Methylpyridin-2-yl)ethanone (CAS 59576-26-0): Structural Features: Methyl substitution at the pyridine 4-position instead of 5. Properties: Similar molecular weight (135.16 g/mol) but altered electronic effects due to substitution pattern .
Pyrrolidin-1-yl Ethanones with Heterocyclic Substituents
  • 2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae): Structural Features: Replaces the phenoxy-pyrrolidine group with a triazole-pyridin-2-yl moiety. Synthesis: Achieved via click chemistry (87% yield), indicating robust synthetic accessibility .
  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (CAS 1420854-84-7): Structural Features: Thiazole replaces pyridine, with a hydroxymethyl-pyrrolidine group. Properties: Hydroxymethyl increases hydrophilicity, affecting blood-brain barrier permeability .
Phenoxy-Pyrrolidine Derivatives
  • 2-(4-(Hydroxymethyl)phenoxy)-1-(pyrrolidin-1-yl)ethanone: Structural Features: Substituted phenoxy group with hydroxymethyl instead of pyridine. Activity: Reported as a CoA inhibitor, suggesting metabolic targeting applications .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent
Target Compound 234.29 ~1.5 5-Methylpyridin-2-yloxy
1-(5-Methylpyridin-2-yl)ethanone 135.16 1.8 Pyridin-2-yl
2cae (Triazole-pyridin-2-yl derivative) 258.30 2.1 Triazole-pyridin-2-yl
CAS 1420854-84-7 (Thiazole derivative) 226.30 1.2 Thiazol-2-yl, hydroxymethyl-pyrrolidine
  • Lipophilicity : The target compound’s logP (~1.5) balances pyrrolidine’s polarity and pyridine’s hydrophobicity, favoring moderate CNS penetration.
  • Solubility : Pyrrolidine and ether linkages enhance aqueous solubility compared to purely aromatic analogues .

Q & A

Q. How do environmental factors (pH, light) affect its stability in formulation studies?

  • Methodological Answer:
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and UV light (ICH Q1B guidelines) to identify degradation products .
  • HPLC-PDA : Monitor degradation kinetics (t₉₀) under accelerated conditions (40°C/75% RH) .

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